molecular formula C10H16ClN3O B13475376 N-[2-(benzyloxy)ethyl]guanidine hydrochloride

N-[2-(benzyloxy)ethyl]guanidine hydrochloride

Cat. No.: B13475376
M. Wt: 229.71 g/mol
InChI Key: URYZSTRQXWPRIF-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)ethyl]guanidine hydrochloride is a compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]guanidine hydrochloride typically involves the reaction of benzyloxyethylamine with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzyloxyethylamine+CyanamideN-[2-(benzyloxy)ethyl]guanidine\text{Benzyloxyethylamine} + \text{Cyanamide} \rightarrow \text{N-[2-(benzyloxy)ethyl]guanidine} Benzyloxyethylamine+Cyanamide→N-[2-(benzyloxy)ethyl]guanidine

The product is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyethylguanidine oxide, while reduction may produce benzyloxyethylguanidine.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect the rates of depolarization and repolarization of muscle cell membranes . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride.

    2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide upon treatment with an alkali.

Uniqueness

N-[2-(benzyloxy)ethyl]guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzyloxy group provides additional reactivity and potential for functionalization, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

2-(2-phenylmethoxyethyl)guanidine;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c11-10(12)13-6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H4,11,12,13);1H

InChI Key

URYZSTRQXWPRIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN=C(N)N.Cl

Origin of Product

United States

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